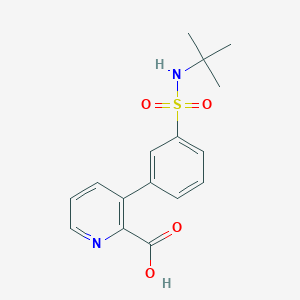
5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid (5-3-tBSHNA) is an organic compound commonly used in scientific research. It is a derivative of nicotinic acid and is widely used as a research tool for studying the biochemical and physiological effects of nicotinic acid. 5-3-tBSHNA is a white, odorless, and crystalline solid, with a melting point of 125-126°C. It has a molecular weight of 300.3 g/mol and is soluble in water and ethanol.
Mecanismo De Acción
5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% acts as an agonist of the G-protein-coupled receptor GPR109A, which is expressed in adipose tissue, the liver, and the brain. Activation of GPR109A by 5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% results in the release of adenosine monophosphate (AMP) and nicotinic acid-induced lipolysis, which is the breakdown of lipids into free fatty acids.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to increase lipolysis, decrease glucose levels, and reduce the production of triglycerides. It has also been found to reduce inflammation and improve insulin sensitivity. Additionally, it has been found to increase the production of nitric oxide, which is a potent vasodilator.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a stable compound and can be stored at room temperature. The main limitation of using 5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
Future research on 5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% should focus on its effects on other physiological processes, such as its effects on cardiovascular function and its potential therapeutic uses. Additionally, further research should be conducted on the mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%, particularly regarding its interaction with GPR109A. Finally, further research should be conducted on the potential side effects of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%, as well as its potential interactions with other drugs.
Métodos De Síntesis
5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% can be synthesized via a multi-step reaction involving the reaction of t-butylsulfamoyl chloride with 2-hydroxy-3-methyl-3-phenylpropionic acid. The reaction of these two compounds in the presence of a base, such as sodium carbonate, results in the formation of 5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%.
Aplicaciones Científicas De Investigación
5-(3-t-Butylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% is widely used in scientific research for studying the biochemical and physiological effects of nicotinic acid. It has been used to study the effects of nicotinic acid on glucose metabolism, lipid metabolism, and energy metabolism. It has also been used to study the effects of nicotinic acid on the immune system, inflammation, and cell signaling pathways.
Propiedades
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)12-6-4-5-10(7-12)11-8-13(15(20)21)14(19)17-9-11/h4-9,18H,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDYMQGEWJFNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)

![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)










